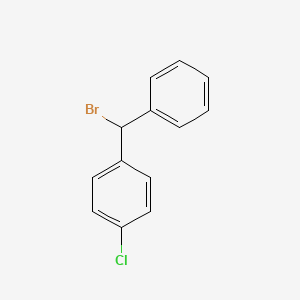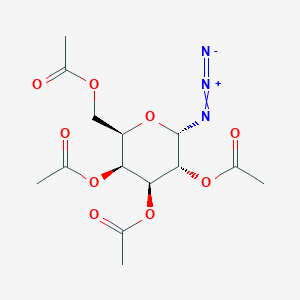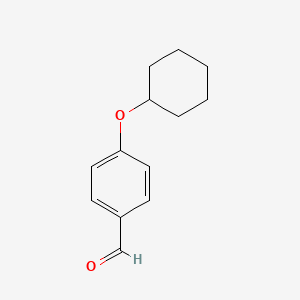
1-(Bromophenylmethyl)-4-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 1-(Bromophenylmethyl)-4-chlorobenzene would consist of a benzene ring with a bromophenylmethyl group and a chloro group attached to different carbon atoms. The exact structure could be determined using techniques such as X-ray diffraction .Chemical Reactions Analysis
While specific chemical reactions involving 1-(Bromophenylmethyl)-4-chlorobenzene are not available, alkyl halides like this compound can undergo various types of reactions, including nucleophilic substitution .Applications De Recherche Scientifique
Synthesis of Indole Derivatives
Indole derivatives are significant due to their presence in natural products and pharmaceuticals. “1-(Bromophenylmethyl)-4-chlorobenzene” can be utilized in the synthesis of these compounds, which are crucial in cell biology and have shown potential in treating cancer cells, microbes, and various disorders .
Development of Alkaloid Compounds
Alkaloids contain indole as a prevalent moiety, and “1-(Bromophenylmethyl)-4-chlorobenzene” can play a role in constructing these complex structures. Alkaloids have a wide range of pharmacological activities, including therapeutic effects against several diseases .
Photopolymerization Initiators
The compound can serve as an intermediate in the synthesis of materials that act as UV initiators. These are essential in photopolymerization processes, which have applications in 3D printing, coatings, and adhesives industries.
Organic Synthesis Methodology
In organic chemistry, “1-(Bromophenylmethyl)-4-chlorobenzene” can be used to develop new synthetic routes or improve existing ones for creating complex molecules, potentially leading to more efficient and greener chemical processes .
Biological Activity Studies
Research into the biological activity of indole derivatives, which can be synthesized using “1-(Bromophenylmethyl)-4-chlorobenzene,” helps in understanding their role in plant growth and development, as well as their therapeutic potential in medicine .
Orientations Futures
The future directions for research on 1-(Bromophenylmethyl)-4-chlorobenzene could involve exploring its potential biological activities, given that similar compounds have shown various biological effects . Additionally, further studies could focus on developing more efficient synthesis methods for this and similar compounds .
Propriétés
IUPAC Name |
1-[bromo(phenyl)methyl]-4-chlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUGMNSVMMFEOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464147 |
Source


|
| Record name | 1-[Bromo(phenyl)methyl]-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
948-54-9 |
Source


|
| Record name | 1-[Bromo(phenyl)methyl]-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of 1-(bromophenylmethyl)-4-chlorobenzene in the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol?
A1: 1-(bromophenylmethyl)-4-chlorobenzene serves as a key starting material in the synthesis. [] The research paper describes how it reacts with 2-hydroxyethylpiperazine to produce the desired product, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol. This reaction was optimized for temperature, reaction time, and reactant ratios to achieve a high yield. []
Q2: What are the optimal reaction conditions for this synthesis?
A2: The study found that the best results were obtained when using a 1:1.10 molar ratio of 1-(bromophenylmethyl)-4-chlorobenzene to 2-hydroxyethylpiperazine. [] The reaction was carried out at 115°C for 4 hours, resulting in an 88.5% yield of the desired product. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)






![N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine](/img/structure/B1338969.png)

![4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1338974.png)

![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1338976.png)